Ethyl 1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate
Description
Significance of Heterocyclic Compounds in Contemporary Chemical Biology
Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, are fundamental to the field of chemical biology. ekb.eg They form the core structures of numerous biologically essential molecules, including nucleic acids, vitamins, and alkaloids. ekb.eg The unique three-dimensional arrangements and electronic properties of heterocyclic rings enable them to engage in specific interactions with biological macromolecules such as proteins and enzymes, thereby modulating their function. ekb.eg This inherent bioactivity has positioned heterocyclic compounds as a critical class of molecules in the quest for new drugs to treat a wide range of diseases, including cancer, infectious diseases, and inflammatory conditions. ekb.eg
Historical Context and Evolution of Pyrazolo[3,4-d]pyrimidine Research
The investigation of pyrazolo[3,4-d]pyrimidines has a rich history rooted in the early exploration of purine (B94841) analogues for therapeutic purposes. Initially synthesized and evaluated as potential anticancer and antiviral agents, research into this scaffold has since expanded dramatically. ekb.eg Over the decades, medicinal chemists have systematically modified the core structure, leading to the discovery of compounds with a broad spectrum of biological activities. This evolution in research has been driven by advancements in synthetic methodologies, a deeper understanding of disease biology, and the development of sophisticated screening techniques. ekb.eg The journey of pyrazolo[3,4-d]pyrimidines from simple purine mimics to a "privileged scaffold" highlights a successful chapter in the history of medicinal chemistry.
Pyrazolo[3,4-d]pyrimidine as a Purine Bioisostere and Privileged Scaffold in Medicinal Chemistry
The pyrazolo[3,4-d]pyrimidine core is considered a bioisostere of the naturally occurring purine ring system. rsc.org This structural mimicry allows it to function as a competitive inhibitor for enzymes that utilize purines as substrates, such as kinases. researchgate.net By occupying the ATP-binding site of these enzymes, pyrazolo[3,4-d]pyrimidine derivatives can effectively block signaling pathways that are often dysregulated in diseases like cancer. ekb.eg
The term "privileged scaffold" is used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity. The pyrazolo[3,4-d]pyrimidine nucleus fits this description perfectly, as evidenced by the diverse range of biological activities exhibited by its derivatives. researchgate.net This versatility makes it an attractive starting point for the design of new drugs, as modifications to the scaffold can be used to fine-tune selectivity and potency for a specific target.
| Feature | Description | Significance in Medicinal Chemistry |
| Bioisosterism | Structural and electronic similarity to purines. | Allows for competitive inhibition of purine-binding enzymes (e.g., kinases). |
| Privileged Scaffold | A molecular framework that can bind to multiple biological targets. | Provides a versatile platform for the development of a wide range of therapeutic agents. |
| Synthetic Accessibility | The core structure can be readily synthesized and modified. | Facilitates the generation of diverse chemical libraries for drug screening. |
Overview of Research Trajectories for Ethyl 1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate and its Analogues
While specific research focused solely on this compound is not extensively documented in publicly available literature, its structural features suggest its primary role as a key intermediate in the synthesis of more complex pyrazolo[3,4-d]pyrimidine derivatives. The ethyl ester group at the 6-position provides a versatile chemical handle for further functionalization.
Research on analogous pyrazolo[3,4-d]pyrimidine-6-carboxylate derivatives has largely centered on the development of novel anticancer agents. For instance, the synthesis of Ethyl 4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate has been reported as a step in the creation of potential tumor growth inhibitors. mdpi.com The general synthetic strategy to access the pyrazolo[3,4-d]pyrimidine core often involves the cyclization of a substituted 5-aminopyrazole precursor. nih.govnih.gov For the synthesis of 6-carboxy derivatives, a common starting material is an ethyl 5-aminopyrazole-4-carboxylate. nih.gov This precursor can be reacted with reagents like triethyl orthoformate to construct the pyrimidine (B1678525) ring. researchgate.net
The research trajectory for analogues of this compound involves the modification of various positions on the bicyclic core to explore structure-activity relationships (SAR). These modifications are aimed at enhancing potency, selectivity, and pharmacokinetic properties.
| Position of Modification | Common Substituents | Therapeutic Target/Application |
| N1-position | Alkyl, aryl, substituted aryl groups | Kinase inhibition (e.g., EGFR) nih.gov |
| C4-position | Amino, substituted amino, aryl groups | Kinase inhibition, anticancer activity researchgate.netnih.gov |
| C6-position (from carboxylate) | Amides, hydrazides, other functional groups | Exploration of SAR, modulation of solubility and binding interactions nih.gov |
The exploration of derivatives originating from the pyrazolo[3,4-d]pyrimidine-6-carboxylate template continues to be an active area of research, with the ultimate goal of developing novel and effective therapeutic agents for a variety of diseases. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
ethyl 1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-2-14-8(13)7-9-3-5-4-10-12-6(5)11-7/h3-4H,2H2,1H3,(H,9,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPMAUPOEAFAHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C2C=NNC2=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for Ethyl 1h Pyrazolo 3,4 D Pyrimidine 6 Carboxylate and Its Derivatives
Classical Synthetic Methodologies for the Pyrazolo[3,4-d]pyrimidine Core
The traditional synthesis of the pyrazolo[3,4-d]pyrimidine core often involves multi-step sequences that have been refined over decades. These methods typically rely on the construction of a substituted pyrazole (B372694) ring followed by the annulation of the pyrimidine (B1678525) ring.
Multi-Step Cyclocondensation Reactions and Key Reaction Intermediates
A common and longstanding approach to the pyrazolo[3,4-d]pyrimidine nucleus starts with the synthesis of a 5-aminopyrazole-4-carboxamide or a related derivative. This key intermediate is then subjected to a cyclocondensation reaction to form the fused pyrimidine ring.
One of the foundational methods involves the reaction of a 5-aminopyrazole-4-carbonitrile with formic acid under reflux to yield the corresponding pyrazolo[3,4-d]pyrimidin-4-one. mdpi.com Another classical route involves the condensation of 5-aminopyrazoles with reagents that provide the necessary carbon atom(s) for the pyrimidine ring. For instance, the reaction of 5-aminopyrazole-4-carboxamides with formamide (B127407) or urea (B33335) can lead to the formation of the pyrazolo[3,4-d]pyrimidin-4-one ring system.
A versatile intermediate in many of these syntheses is a 5-aminopyrazole derivative. For example, the reaction of ethyl 2-cyano-3-ethoxyacrylate with hydrazine (B178648) hydrate (B1144303) can produce 5-amino-1H-pyrazole-4-carboxylate, a key building block. This intermediate can then be further manipulated and cyclized to form the desired pyrazolo[3,4-d]pyrimidine core.
The following table outlines some key reaction intermediates and the subsequent cyclization conditions used in classical syntheses.
| Key Intermediate | Reagent for Cyclization | Product Type |
| 5-Amino-1H-pyrazole-4-carboxamide | Formamide | Pyrazolo[3,4-d]pyrimidin-4-one |
| 5-Amino-1H-pyrazole-4-carbonitrile | Formic Acid | Pyrazolo[3,4-d]pyrimidin-4-one |
| 5-Amino-1H-pyrazole-4-carboxylate | Urea | Pyrazolo[3,4-d]pyrimidine-4,6-dione |
| 5-Aminopyrazole | Diethyl oxalate | Pyrazolo[3,4-d]pyrimidine-4,6-dione |
Derivatization and Functionalization at the C-6 Ester Position
Once the pyrazolo[3,4-d]pyrimidine core is established, further derivatization can be carried out to introduce various functional groups. The ester group at the C-6 position of Ethyl 1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate is a versatile handle for such modifications.
Hydrolysis of the ethyl ester to the corresponding carboxylic acid provides a key intermediate for a range of transformations. This carboxylic acid can then be coupled with various amines to form a diverse library of amide derivatives. This is a common strategy to explore the structure-activity relationship of these compounds in drug discovery programs.
Furthermore, the ester can be reduced to the corresponding hydroxymethyl group. This alcohol functionality can then be further modified, for example, by conversion to a leaving group for subsequent nucleophilic substitution, or by oxidation to an aldehyde for further elaboration. While direct functionalization of the C-6 ester is a key strategy, it is also common to introduce the desired C-6 substituent at an earlier stage of the synthesis, for example, by using a different cyclizing agent with the 5-aminopyrazole precursor.
Modern and Sustainable Synthetic Approaches
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods in organic chemistry. This trend has also impacted the synthesis of pyrazolo[3,4-d]pyrimidines, with a focus on green chemistry principles and catalyst-mediated transformations.
Green Chemistry Principles in Pyrazolo[3,4-d]pyrimidine Synthesis
Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. In the context of pyrazolo[3,4-d]pyrimidine synthesis, this has manifested in several ways:
Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the synthesis of pyrazolo[3,4-d]pyrimidines, often leading to higher yields and shorter reaction times compared to conventional heating. cu.edu.eg For example, the cyclocondensation of 5-aminopyrazoles with aldehydes can be efficiently carried out under microwave irradiation in the absence of a solvent. rsc.org
Solvent-Free Reactions: Conducting reactions in the absence of a solvent minimizes waste and can simplify product purification. Several solvent-free methods for the synthesis of pyrazolo[3,4-d]pyrimidines have been reported, often in combination with microwave heating.
Use of Greener Solvents: When a solvent is necessary, the use of environmentally benign solvents such as water, ethanol, or glycerol (B35011) is encouraged. The synthesis of pyrazolo[3,4-d]pyrimidines in aqueous media has been successfully demonstrated.
Multi-Component Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product, are highly atom-economical and efficient. The Biginelli reaction, a well-known MCR, has been adapted for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives. For instance, the condensation of a 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, an aromatic aldehyde, and urea or thiourea (B124793) can provide the corresponding pyrazolo[3,4-d]pyrimidine in a single step.
The following table provides a comparison of a classical versus a green synthetic approach for a pyrazolo[3,4-d]pyrimidine derivative.
| Parameter | Classical Method | Green Method (Microwave-assisted, solvent-free) |
| Solvent | Often high-boiling organic solvents (e.g., DMF, pyridine) | None or green solvents (e.g., water, ethanol) |
| Reaction Time | Several hours to days | Minutes |
| Energy Consumption | High (prolonged heating) | Low (short reaction time) |
| Yield | Often moderate | Often high to excellent |
| Work-up | Often involves extraction and chromatography | Simpler, often filtration of the product |
Catalyst-Mediated Transformations for Enhanced Efficiency
The use of catalysts can significantly improve the efficiency and selectivity of chemical reactions. In the synthesis of pyrazolo[3,4-d]pyrimidines, both acid and base catalysts have been traditionally used. More recently, the focus has shifted to the use of more sophisticated and recyclable catalysts.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, have been employed for the functionalization of pre-formed pyrazolo[3,4-d]pyrimidine cores. For instance, a chloro-substituted pyrazolo[3,4-d]pyrimidine can be coupled with a variety of boronic acids (Suzuki coupling) or amines (Buchwald-Hartwig coupling) to introduce diverse substituents.
Furthermore, the use of solid acid catalysts, such as zeolites, has been explored for the synthesis of pyrazolopyrimidine derivatives. These catalysts offer advantages such as ease of separation, reusability, and often milder reaction conditions. For example, nanoparticles of NaX zeolite have been used as a green catalyst for the synthesis of pyrazolo[3,4-d]pyrimidin-6-ol and pyrazolo[3,4-d]pyrimidine-6-thiol derivatives. nih.gov
Regioselectivity and Stereoselectivity Control in Synthetic Pathways
The synthesis of substituted pyrazolo[3,4-d]pyrimidines often presents challenges in controlling regioselectivity, particularly when using unsymmetrical starting materials. The formation of different regioisomers is possible depending on the site of reaction on the pyrazole or pyrimidine precursors.
For instance, in the synthesis of N-substituted pyrazolo[3,4-d]pyrimidines, alkylation can occur at different nitrogen atoms of the heterocyclic core. The regiochemical outcome can be influenced by factors such as the nature of the starting material, the alkylating agent, the solvent, and the reaction temperature. In some cases, a mixture of regioisomers is obtained, requiring separation by chromatography. However, by carefully choosing the reaction conditions, it is often possible to achieve a high degree of regioselectivity. A tunable regioselective synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been developed via an aza-Wittig/Ag(I) or base-promoted tandem reaction, providing a method to selectively obtain different isomers. rsc.org
Stereoselectivity becomes a critical consideration when chiral centers are present in the target molecule, such as in the synthesis of pyrazolo[3,4-d]pyrimidine-based nucleoside analogues. In these cases, stereocontrolled synthetic methods are required to obtain the desired stereoisomer. This often involves the use of chiral starting materials, chiral catalysts, or stereoselective reactions. For example, the synthesis of chiral pyrazolo[3,4-d]pyrimidine derivatives has been achieved through diastereoselective reactions, where a chiral auxiliary is used to control the stereochemical outcome of a reaction. The auxiliary is then removed in a subsequent step to yield the enantiomerically enriched product. The development of stereoselective synthetic routes is crucial for the preparation of biologically active compounds where the stereochemistry plays a key role in their interaction with biological targets.
Optimization of Reaction Parameters and Yield Enhancement
The synthesis of the pyrazolo[3,4-d]pyrimidine core often involves the cyclization of a substituted aminopyrazole precursor. A key intermediate for obtaining the target compound is an ethyl 5-aminopyrazole-4-carboxylate derivative. The optimization of the subsequent cyclization step is paramount for achieving high yields and purity of the final product.
Research into the synthesis of structurally similar compounds, such as Ethyl 4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate, provides valuable insights into potential optimization strategies. In one reported synthesis, this analog was prepared by reacting 5-amino-1-phenyl-1H-pyrazole-4-carboxamide with diethyl oxalate. The reaction was carried out under reflux conditions for 5 hours, yielding the product at 50% after cooling and precipitation.
To enhance the yield of such transformations, a systematic investigation of various reaction parameters is essential. These parameters include the choice of solvent, reaction temperature, catalyst, and the nature of the cyclizing agent.
Key Optimization Parameters:
Solvent: The polarity and boiling point of the solvent can significantly influence reaction rates and yields. Solvents ranging from polar aprotic (e.g., DMF, DMSO) to non-polar (e.g., toluene, xylene) should be screened.
Temperature: The reaction temperature directly impacts the rate of cyclization. While higher temperatures can accelerate the reaction, they may also lead to the formation of side products. A careful temperature profile study is necessary to find the optimal balance.
Catalyst: Both acid and base catalysts can be employed to facilitate the cyclization. Common choices include p-toluenesulfonic acid, acetic acid, or inorganic bases like potassium carbonate. The catalyst loading is another critical variable to optimize.
Cyclizing Agent: For the synthesis of this compound, various one-carbon donors can be explored for the cyclization of an appropriate ethyl 5-aminopyrazole-4-carboxylate precursor. These can include formamide, triethyl orthoformate, or formic acid. The choice of reagent can affect both the reaction conditions required and the final yield.
A hypothetical study on the optimization of the cyclization of Ethyl 5-amino-1H-pyrazole-4-carboxylate with triethyl orthoformate in the presence of a catalyst could yield data as presented in the interactive table below.
| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Ethanol | None | 78 | 24 | 35 |
| 2 | DMF | None | 100 | 12 | 45 |
| 3 | Ethanol | p-TSA (10 mol%) | 78 | 8 | 65 |
| 4 | DMF | p-TSA (10 mol%) | 100 | 4 | 80 |
| 5 | Toluene | p-TSA (10 mol%) | 110 | 6 | 75 |
| 6 | DMF | p-TSA (5 mol%) | 100 | 4 | 78 |
| 7 | DMF | p-TSA (15 mol%) | 100 | 4 | 81 |
This is a hypothetical data table for illustrative purposes.
Scalable Synthesis Considerations for Research and Development
Transitioning a synthetic route from a laboratory scale to a larger research and development or even pilot plant scale introduces a new set of challenges that must be addressed to ensure a safe, efficient, and cost-effective process.
Key Considerations for Scalable Synthesis:
Reagent Selection and Cost: The cost and availability of starting materials and reagents become critical factors in a scalable synthesis. For instance, while a novel, highly efficient catalyst might be suitable for small-scale synthesis, its high cost could render it impractical for larger quantities. Therefore, exploring more economical and readily available alternatives is crucial.
Reaction Conditions and Safety: Exothermic reactions that are easily managed in a laboratory flask can pose significant safety risks on a larger scale. A thorough thermal safety assessment is necessary to understand and control the heat generated during the reaction. The choice of solvent also needs to be re-evaluated based on its flammability, toxicity, and environmental impact.
Work-up and Purification: Procedures that are straightforward on a small scale, such as column chromatography, are often not feasible for large-scale production. The development of a robust work-up procedure that allows for the isolation of the product through precipitation, crystallization, or extraction is essential. The choice of crystallization solvent and the optimization of crystallization conditions are critical for obtaining the desired purity and crystal form of the final product.
Process Analytical Technology (PAT): Implementing in-process controls and analytical techniques can help monitor the progress of the reaction in real-time. This allows for better control over the reaction parameters and can help in identifying and addressing any deviations from the established process, ensuring consistent product quality.
Waste Management: The environmental impact of the synthesis becomes more significant at a larger scale. Developing a process that minimizes waste generation and allows for the recycling of solvents and reagents is an important aspect of green chemistry and sustainable development.
The following table outlines some of the key considerations and potential solutions when scaling up the synthesis of this compound.
| Consideration | Laboratory Scale Approach | Scalable Synthesis Solution |
|---|---|---|
| Purification | Silica Gel Chromatography | Recrystallization, Slurry Washes |
| Heating/Cooling | Heating Mantle/Ice Bath | Jacketed Reactor with precise temperature control |
| Reagent Addition | Manual addition | Controlled addition via pumps |
| Process Monitoring | Thin Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC), In-situ IR |
| Solvent Removal | Rotary Evaporator | Distillation under reduced pressure |
Chemical Reactivity and Derivatization of the Pyrazolo 3,4 D Pyrimidine Ring System
Electrophilic and Nucleophilic Substitution Reactions on the Core Scaffold
The reactivity of the pyrazolo[3,4-d]pyrimidine core is heavily influenced by the electronic properties of its constituent rings. The pyrimidine (B1678525) ring is inherently electron-deficient, a characteristic that is accentuated by the presence of two nitrogen atoms. This makes electrophilic substitution on an unactivated pyrimidine ring difficult. bhu.ac.in Conversely, this electron deficiency renders the carbon atoms of the pyrimidine ring (notably C-4 and C-6) susceptible to nucleophilic attack, especially when substituted with a good leaving group. bhu.ac.in
Nucleophilic substitution is a cornerstone of pyrazolo[3,4-d]pyrimidine chemistry. A common strategy involves the conversion of pyrazolo[3,4-d]pyrimidin-4-one or -dione precursors into their corresponding chloro derivatives using reagents like phosphorus oxychloride (POCl₃). core.ac.ukresearchgate.net The resulting 4-chloro or 4,6-dichloro intermediates are highly reactive towards a wide array of nucleophiles. The chlorine atom at the C-4 position is particularly labile and can be readily displaced by amines, hydrazines, and other nucleophiles to generate a variety of substituted derivatives. core.ac.ukresearchgate.netnih.gov For instance, 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine can be selectively substituted at the C-4 position by reacting it with aniline (B41778) at room temperature. core.ac.uk
| Reaction Type | Position(s) | Reagents | Product Type | Reference(s) |
| Chlorination | C-4, C-6 | POCl₃, PCl₅ | Chloro-substituted pyrazolo[3,4-d]pyrimidine | core.ac.uk |
| Nucleophilic Substitution | C-4 | Aniline, Ethylamine, Propylamine, Cyclohexylamine | 4-Amino-substituted pyrazolo[3,4-d]pyrimidine | nih.gov |
| Nucleophilic Substitution | C-4 | Hydrazine (B178648) Hydrate (B1144303) | 4-Hydrazinyl-pyrazolo[3,4-d]pyrimidine | core.ac.uk |
| Nucleophilic Substitution | C-4 | Sodium Azide | Pyrazolo[4,3-e]tetrazolo[1,5-c]pyrimidine | researchgate.net |
Strategic Functionalization at Nitrogen (N-1) and Carbon (C-4, C-5) Positions
Strategic functionalization of the pyrazolo[3,4-d]pyrimidine scaffold is crucial for modulating its physicochemical properties and biological activity. Key positions for derivatization include the N-1 of the pyrazole (B372694) ring and the C-4 of the pyrimidine ring.
Nitrogen (N-1) Position: The N-1 position of the pyrazole ring is readily functionalized, typically via alkylation. This is often accomplished by reacting a 1H-pyrazolo[3,4-d]pyrimidine or a pyrazole precursor with various alkylating agents in the presence of a base. mdpi.comnih.gov Common electrophiles used for this purpose include methyl iodide, propargyl bromide, and phenacyl bromide, allowing for the introduction of a wide range of substituents. mdpi.comnih.gov
Carbon (C-4) Position: As mentioned, the C-4 position is a primary site for introducing molecular diversity due to its high reactivity towards nucleophiles, particularly when activated with a halogen leaving group. nih.gov The displacement of a 4-chloro group with various primary and secondary amines is a widely used strategy to synthesize libraries of compounds for structure-activity relationship (SAR) studies. nih.govekb.eg
Carbon (C-5) Position: Direct functionalization at the C-5 position is less commonly reported compared to the N-1 and C-4 positions. However, synthetic routes leading to 5-substituted derivatives, such as 5-substituted 6-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones, have been developed, typically involving the cyclization of a substituted pyrazole precursor. nih.gov
| Position | Reaction Type | Reagents | Functional Group Introduced | Reference(s) |
| N-1 | Alkylation | Methyl Iodide, Propargyl Bromide, Phenacyl Bromide | Methyl, Propargyl, Phenacyl | mdpi.com, nih.gov |
| C-4 | Nucleophilic Substitution | Primary/Secondary Amines | Substituted Amino Groups | nih.gov |
| C-4 | Nucleophilic Substitution | Hydrazine | Hydrazinyl Group | core.ac.uk |
Synthesis of Diverse Chemical Libraries Based on the Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine framework is considered a "privileged scaffold" in drug discovery, meaning it is capable of binding to multiple biological targets. nih.govrsc.org This has prompted the synthesis of large, diverse chemical libraries based on this core structure to explore its therapeutic potential. unisi.it The general approach to library synthesis involves a multistep sequence where a common intermediate is derivatized with a variety of building blocks.
A typical strategy begins with the synthesis of a key intermediate, such as 4-chloro-1H-pyrazolo[3,4-d]pyrimidine. This intermediate then serves as a platform for diversification. By reacting it with a collection of different amines, anilines, alcohols, or thiols, a library of analogs with diverse substituents at the C-4 position can be rapidly generated. core.ac.uknih.gov Further diversity can be achieved by varying the substituent at the N-1 position during the initial synthesis of the core. mdpi.com These libraries are invaluable for systematic SAR studies, which aim to identify the structural features required for potent and selective activity against biological targets like protein kinases. nih.govnih.gov
| Library Synthesis Step | Description | Example Reagents | Result | Reference(s) |
| 1. Core Synthesis | Formation of the pyrazolo[3,4-d]pyrimidine ring system. | 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile, Urea (B33335) | 1-Phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione | core.ac.uk |
| 2. Activation | Introduction of a leaving group, typically at C-4 and/or C-6. | POCl₃ / PCl₅ | 4,6-Dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | core.ac.uk |
| 3. Diversification | Parallel reaction of the activated core with a library of nucleophiles. | Various amines (R-NH₂) | Library of N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine derivatives | nih.gov |
Heterocycle Annulation and Ring Rearrangement Reactions
The pyrazolo[3,4-d]pyrimidine nucleus can serve as a building block for the synthesis of more complex, polycyclic heterocyclic systems through heterocycle annulation reactions. These reactions involve the construction of a new ring fused to the existing scaffold. For example, a 4-hydrazinyl-pyrazolo[3,4-d]pyrimidine can be treated with carbon disulfide to yield a fused triazole ring, forming a pyrazolo[4,3-e] mdpi.comnih.govresearchgate.nettriazolo[4,3-a]pyrimidine system. nih.gov Similarly, reacting a 4-thiol derivative can lead to the formation of a fused thiazole (B1198619) ring. nih.gov
A significant reaction in the synthesis of substituted pyrazolo[3,4-d]pyrimidines is the Dimroth rearrangement. nih.gov This is a type of isomerization that involves the transposition of heteroatoms within a heterocyclic ring via a ring-opening and ring-closure sequence. This rearrangement has been observed during the cyclization of ethyl imidates derived from 5-amino-4-cyanopyrazoles with amines, which yields the thermodynamically more stable 4-substituted aminopyrazolo[3,4-d]pyrimidine products. researchgate.net
| Reaction Type | Starting Moiety | Reagent(s) | Fused Heterocycle Formed | Reference(s) |
| Heterocycle Annulation | 4-Hydrazinyl | Carbon Disulfide | mdpi.comnih.govresearchgate.netTriazole | nih.gov |
| Heterocycle Annulation | 4-Thiol | Chloroacetic Acid, Aldehyde | Thiazole | nih.gov |
| Ring Rearrangement | Ethyl Imidate (precursor) | Primary Amines | N/A (leads to rearranged product) | researchgate.net |
Modifications of the Ester Moiety: Hydrolysis, Amidation, and Transesterification
The ethyl carboxylate group at the C-6 position of the title compound, Ethyl 1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate, provides a versatile handle for further chemical modifications.
Hydrolysis: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid. This is typically achieved under basic conditions, for instance, by treatment with aqueous sodium hydroxide. prepchem.com The resulting carboxylic acid is a key intermediate for further derivatization, such as amidation.
Amidation: While direct amidation of the ester is possible, a more common route involves the conversion of the carboxylic acid (obtained from hydrolysis) into an amide. This can be accomplished using standard peptide coupling conditions, where the carboxylic acid is activated and then reacted with a primary or secondary amine to form a stable amide bond. This is a powerful method for introducing diversity and modulating the compound's properties. nih.gov
Transesterification: This reaction involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This allows for the modification of the ester group to, for example, a methyl, propyl, or benzyl (B1604629) ester.
Reduction: The ester moiety can also be reduced to a primary alcohol. For example, treatment of a similar pyrazolo[3,4-d]pyrimidine ester with a reducing agent like sodium borohydride (B1222165) resulted in the formation of the corresponding 6-(hydroxymethyl) derivative. mdpi.com
| Reaction | Starting Moiety | Reagent(s) | Product Moiety | Reference(s) |
| Hydrolysis | Ethyl Ester | Aqueous NaOH | Carboxylic Acid | prepchem.com |
| Reduction | Ethyl Ester | Sodium Borohydride, Calcium Chloride | Hydroxymethyl | mdpi.com |
Advanced Characterization and Analytical Methodologies in Pyrazolo 3,4 D Pyrimidine Research
Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopy is a cornerstone in the analysis of novel compounds, providing detailed information about the molecular framework, functional groups, and connectivity of atoms.
High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of pyrazolo[3,4-d]pyrimidine derivatives in solution. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR details the carbon skeleton.
For Ethyl 1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the pyrimidine (B1678525) and pyrazole (B372694) rings, the N-H proton of the pyrazole, and the ethyl ester group. The ethyl group would present as a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The aromatic protons on the heterocyclic core would appear as singlets in the downfield region. The N-H proton signal is typically broad and its chemical shift can be concentration-dependent.
The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom, including the carbonyl carbon of the ester group, the carbons of the fused heterocyclic rings, and the two carbons of the ethyl group.
While specific experimental data for this compound is not detailed in the reviewed literature, analysis of closely related structures provides insight into the expected chemical shifts. For instance, studies on various substituted pyrazolo[3,4-d]pyrimidines consistently report the chemical shifts for the core ring protons and carbons, which serve as a reference for structural confirmation. ekb.egnih.govnih.gov Two-dimensional NMR techniques like COSY and HSQC would be employed to definitively assign proton and carbon signals and confirm the connectivity within the molecule. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Description |
|---|---|---|---|
| Pyrimidine-H | ~8.5 - 9.0 | ~150 - 155 | Proton on the pyrimidine ring |
| Pyrazole-H | ~8.0 - 8.5 | ~130 - 135 | Proton on the pyrazole ring |
| Pyrazole N-H | ~12.0 - 14.0 (broad) | N/A | Amine proton on the pyrazole ring |
| Ester -OCH₂- | ~4.3 - 4.5 (quartet) | ~60 - 65 | Methylene group of the ethyl ester |
| Ester -CH₃ | ~1.3 - 1.5 (triplet) | ~14 - 16 | Methyl group of the ethyl ester |
| Ester C=O | N/A | ~160 - 165 | Carbonyl carbon of the ester |
Note: The predicted values are based on typical ranges for similar heterocyclic systems and functional groups.
Mass spectrometry is critical for determining the molecular weight and formula of a compound. For this compound (C₈H₈N₄O₂), the molecular weight is approximately 192.18 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of its elemental formula.
The electron impact (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z 192. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group or the entire ester moiety. libretexts.org For this compound, characteristic fragments would likely include:
Loss of an ethoxy radical (•OCH₂CH₃): Resulting in a fragment ion [M - 45]⁺ at m/z 147.
Loss of an ethyl radical (•CH₂CH₃): Leading to a fragment [M - 29]⁺ at m/z 163.
Subsequent loss of carbon monoxide (CO): From fragments to yield further diagnostic peaks. researchgate.net
Analysis of related pyrazolo[3,4-d]pyrimidine structures shows that the heterocyclic ring system is relatively stable, though it can undergo characteristic cleavages, such as the loss of HCN. researchgate.net
Table 2: Expected Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment | Description |
|---|---|---|
| 192 | [C₈H₈N₄O₂]⁺ | Molecular Ion (M⁺) |
| 163 | [M - C₂H₅]⁺ | Loss of the ethyl radical |
| 147 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. msu.edu For this compound, the IR spectrum would display characteristic absorption bands confirming its key structural features.
Key expected vibrational modes include:
N-H Stretching: A band in the region of 3100-3300 cm⁻¹ corresponding to the N-H bond in the pyrazole ring.
C-H Stretching: Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹, while aliphatic C-H stretches from the ethyl group are found just below 3000 cm⁻¹.
C=O Stretching: A strong, sharp absorption band between 1700-1730 cm⁻¹ is characteristic of the ester carbonyl group. nih.gov
C=N and C=C Stretching: Vibrations from the fused pyrazolo[3,4-d]pyrimidine ring system would appear in the 1500-1650 cm⁻¹ region.
C-O Stretching: Bands corresponding to the C-O single bonds of the ester group would be visible in the 1100-1300 cm⁻¹ range.
Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. A joint analysis of both IR and Raman spectra allows for a more complete assignment of the fundamental vibrational modes of the molecule. nih.gov
Table 3: Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3100-3300 | N-H Stretch | Pyrazole Ring |
| 2900-3000 | C-H Stretch (aliphatic) | Ethyl Group |
| 1700-1730 | C=O Stretch | Ethyl Ester |
| 1500-1650 | C=N / C=C Stretch | Heterocyclic Rings |
| 1100-1300 | C-O Stretch | Ethyl Ester |
X-ray Crystallography for Definitive Solid-State Structure Determination
Single-crystal X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions.
While a crystal structure for this compound is not available in the cited literature, studies on analogous compounds, such as 1-ethylpyrazolo[3,4-d]pyrimidine-4(5H)-thione, demonstrate the utility of this method. nih.gov Such analyses typically reveal that the pyrazolo[3,4-d]pyrimidine ring system is nearly planar. The crystal packing is often stabilized by a network of intermolecular interactions, such as hydrogen bonding (e.g., N-H···N or N-H···O) and π-π stacking, which dictate the solid-state architecture. nih.gov For the title compound, the N-H group of the pyrazole and the carbonyl oxygen of the ester are potential sites for strong hydrogen bonding interactions.
Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, GC)
Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized compounds. High-Performance Liquid Chromatography (HPLC) is widely used to determine the purity of pyrazolo[3,4-d]pyrimidine derivatives. A typical HPLC analysis would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The compound would be detected by a UV detector, and its purity would be calculated from the relative peak area.
Gas Chromatography (GC) can also be used, provided the compound is thermally stable and sufficiently volatile. The choice between HPLC and GC depends on the compound's polarity, molecular weight, and thermal stability. These methods are crucial for ensuring that the material used in further studies is of high purity, as trace impurities can significantly affect experimental outcomes.
Elemental Analysis for Stoichiometric Verification
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. This data is used to confirm that the empirical formula matches the proposed molecular formula, serving as a fundamental verification of a compound's stoichiometry. For this compound (C₈H₈N₄O₂), the theoretical elemental composition would be calculated and compared against experimentally determined values. Agreement within a narrow margin (typically ±0.4%) is considered confirmation of the compound's elemental composition and purity. nih.gov
Table 4: Theoretical Elemental Composition of this compound (C₈H₈N₄O₂)
| Element | Theoretical Percentage (%) |
|---|---|
| Carbon (C) | 50.00% |
| Hydrogen (H) | 4.20% |
| Nitrogen (N) | 29.15% |
| Oxygen (O) | 16.65% |
Computational and Theoretical Investigations of Ethyl 1h Pyrazolo 3,4 D Pyrimidine 6 Carboxylate and Its Analogues
Quantum Chemical Calculations: Density Functional Theory (DFT) for Electronic Structure and Reaction Mechanism Studies
Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the intrinsic properties of pyrazolo[3,4-d]pyrimidine derivatives. These methods are used to model geometric parameters, investigate electronic structures, and illustrate potential reaction mechanisms.
Electronic Structure and Molecular Geometry: DFT calculations, commonly employing the B3LYP hybrid functional combined with basis sets such as 6-311++G(d,p) or 6-31G, have been successfully used to model the equilibrium geometry of pyrazolo[3,4-d]pyrimidine derivatives. nih.govrsc.org These studies accurately predict bond lengths, bond angles, and torsion angles, which show a high correlation with experimental data obtained from X-ray crystallography. nih.gov Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity and electron-donating or -accepting capabilities. The energy gap between HOMO and LUMO is a crucial parameter for determining the chemical stability of the molecule. rsc.org
Reaction Mechanisms: DFT is also applied to elucidate the mechanisms of chemical reactions involving the pyrazolo[3,4-d]pyrimidine scaffold. By calculating the energy profiles of reaction pathways, researchers can identify transition states and intermediates, providing a detailed understanding of how these molecules are synthesized and how they might interact with biological systems at a subatomic level. rsc.org
| Computational Method | Basis Set | Application | Reference |
| Density Functional Theory (DFT) | B3LYP/6-311++G(d,p) | Modeling geometrical parameters, electronic structure analysis | nih.gov |
| Density Functional Theory (DFT) | B3LYP/6-31G | Investigation of equilibrium geometry, frontier molecular orbitals | rsc.org |
| Density Functional Theory (DFT) | Not Specified | Illustration of reaction mechanisms, transition state analysis | rsc.org |
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For analogues of Ethyl 1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate, this method is extensively used to predict their binding modes within the active sites of various protein kinases, which are common targets for this class of compounds.
The pyrazolo[3,4-d]pyrimidine core acts as a bioisostere of adenine (B156593), enabling it to fit into the ATP-binding pocket of kinases. rsc.orgaip.org Docking studies have shown that these compounds typically form crucial hydrogen bonds with amino acid residues in the hinge region of the kinase. For example, docking of derivatives into the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase has shown hydrogen bond interactions with the backbone of Met793. nih.gov Similarly, in Cyclin-Dependent Kinase 2 (CDK2), a key hydrogen bond with the backbone of Leu83 in the hinge region is consistently observed. rsc.org
Beyond hydrogen bonding, hydrophobic interactions with various residues in the active site also play a significant role in stabilizing the ligand-protein complex. Software such as the Molecular Operating Environment (MOE) is commonly used to perform these simulations, and the validity of the docking protocol is often confirmed by re-docking a co-crystallized ligand and ensuring a low root-mean-square deviation (RMSD). nih.gov
| Target Protein | Key Interacting Residues | Type of Interaction | Reference |
| EGFR Tyrosine Kinase | Met793 | Hydrogen Bond | nih.gov |
| DNA Topoisomerase | Not Specified | Hydrogen Bond | nih.gov |
| VEGFR-2 | Not Specified | Not Specified | dntb.gov.ua |
| CDK2/cyclin A2 | Leu83 | Hydrogen Bond | rsc.orgrsc.org |
| c-Src Kinase | Not Specified | Not Specified | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. This allows for the prediction of the activity of newly designed molecules before their synthesis.
For pyrazolo[3,4-d]pyrimidine derivatives, both 2D and 3D-QSAR studies have been conducted to understand the structural requirements for their inhibitory activity against specific targets. A 2D-QSAR study on a series of pyrazolo[3,4-d]pyrimidines as c-Src kinase inhibitors identified key molecular descriptors that correlate with their biological activity. nih.gov The resulting models, developed using methods like Heuristic and Best Multiple Linear Regression (MLR), showed good predictive power, indicating a strong correlation between experimental and predicted activities. nih.gov
In another example, a 3D-QSAR study using Comparative Molecular Field Analysis (CoMFA) was performed on pyrazolo[3,4-d]pyrimidine-based inhibitors of Toxoplasma gondii calcium-dependent protein kinase 1 (TgCDPK1). researchgate.net The CoMFA models generated contour maps that highlighted the regions where steric and electrostatic fields of the molecules influence their inhibitory potency. researchgate.net The study suggested that bulky or electronegative substituents at specific positions could enhance the inhibitory activity and selectivity. researchgate.net These QSAR models serve as valuable tools for the predictive design of new, more potent analogues.
| QSAR Method | Target | Key Findings | Reference |
| 2D-QSAR | c-Src Kinase | Identified key molecular descriptors correlating structure with activity. | nih.gov |
| 3D-QSAR (CoMFA) | TgCDPK1/Src Kinase | Steric and electrostatic fields influence potency; bulky/electronegative groups at R2 position increase potency. | researchgate.net |
Pharmacophore Modeling and Virtual Screening for Ligand Discovery
Pharmacophore modeling is a powerful technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model can then be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophore, a process known as virtual screening.
This approach has been successfully applied to the discovery of novel inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. For instance, a common-feature pharmacophore model was generated based on known Casein Kinase 1 (CK1) inhibitors. nih.gov This model, consisting of features like hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions, was then used to screen chemical databases. This virtual screening campaign led to the identification of N6-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine as a hit compound. nih.gov Subsequent optimization of this hit, guided by the pharmacophore model, resulted in the discovery of a new lead compound with potent CK1 inhibitory activity in the nanomolar range. nih.gov This demonstrates the utility of pharmacophore modeling and virtual screening in identifying novel and potent ligands from vast chemical spaces.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations provide detailed information about the conformational changes of a ligand and its target protein, as well as the stability of their complex.
For pyrazolo[3,4-d]pyrimidine derivatives, MD simulations are often employed to validate the results of molecular docking studies and to gain a deeper understanding of the binding dynamics. researchgate.net For example, after docking pyrazolo[3,4-d]pyrimidine inhibitors into the active site of O-acetyl-L-serine sulfhydrylase, an enzyme from Entamoeba histolytica, MD simulations were performed for several nanoseconds. These simulations help to assess the stability of the predicted binding pose. By analyzing the trajectory of the simulation, researchers can confirm whether the key interactions observed in the docking study, such as hydrogen bonds, are maintained over time. The results of MD simulations can demonstrate that the ligand-protein complex remains stable, thus providing greater confidence in the predicted binding mode and supporting the rational design of analogues with improved binding affinity and residence time.
Structure Activity Relationship Sar Studies of Pyrazolo 3,4 D Pyrimidine Derivatives
Influence of Substituents at the N-1 Position on Biological Efficacy and Selectivity
The N-1 position of the pyrazole (B372694) ring is a critical site for modification, significantly influencing the biological activity and selectivity of pyrazolo[3,4-d]pyrimidine derivatives. Studies have shown that the nature of the substituent at this position can dramatically alter the compound's interaction with its biological target.
For instance, in a series of 1,4,6-trisubstituted pyrazolo[3,4-d]pyrimidines designed as cyclin-dependent kinase 2 (CDK2) inhibitors, unsubstituted N-1 analogues generally exhibited higher inhibitory potency compared to their substituted counterparts. This suggests that for certain targets like CDK2, a hydrogen atom at the N-1 position may be optimal for binding, potentially acting as a hydrogen bond donor.
Conversely, other studies demonstrate that introducing specific substituents at N-1 can be advantageous. The introduction of a phenyl group or substituted phenyl rings is a common strategy. In the development of Src kinase inhibitors, various substituted phenyl groups at N-1 were explored to understand their impact on activity. researchgate.net For example, compounds bearing a 4-fluorophenyl group at N-1 have been synthesized and evaluated for their anticancer properties, indicating that this position is key for tuning the pharmacological profile. nih.gov The choice of substituent can influence the molecule's orientation within the ATP-binding pocket of the target kinase and exploit specific hydrophobic or polar interactions.
The table below illustrates how different substituents at the N-1 position can affect the biological activity of the pyrazolo[3,4-d]pyrimidine core.
| Compound Class | N-1 Substituent | Target | Activity |
| CDK2 Inhibitors | Unsubstituted (H) | CDK2 | Higher Potency |
| Anticancer Agents | 4-Fluorophenyl | EGFR/ErbB2 | Promising Activity |
| Src Inhibitors | Various Phenyl Derivatives | Src Kinase | Potent Inhibition |
Impact of the Ethyl Ester Moiety at C-6 on Target Interaction and Pharmacological Profile
The C-6 position on the pyrimidine (B1678525) ring is another key site for chemical modification. While direct and extensive SAR studies on the C-6 ethyl ester of "Ethyl 1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate" are not broadly detailed in isolation, its role can be inferred from its chemical nature and its use in broader SAR campaigns.
Hydrogen Bond Acceptor: The carbonyl oxygen of the ester can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in a target's active site.
Physicochemical Properties: The ester group influences the compound's lipophilicity and solubility, which are critical for its absorption, distribution, metabolism, and excretion (ADME) properties. The suboptimal aqueous solubility of many pyrazolo[3,4-d]pyrimidine derivatives is a known challenge, and modifications at this site can help address this. unisi.it
Synthetic Handle: The ethyl ester is a versatile synthetic intermediate. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide array of amides, hydrazides, or other functional groups. This allows for the exploration of a large chemical space at the C-6 position to optimize target binding and potency.
Studies on C-6 substituted pyrazolo[3,4-d]pyrimidines have shown that this position is critical for activity and selectivity. For example, in the development of adenosine (B11128) A1 receptor antagonists, enantiomerically pure amines were introduced at the C-6 position, leading to compounds with high affinity and selectivity. nih.gov This highlights that the space occupied by the C-6 substituent is a key interaction zone with the target protein. Therefore, the ethyl ester in the parent compound likely serves as a foundational element for engaging with the target or as a key starting point for further optimization.
Effects of Substitutions on the Pyrimidine Ring (C-4, C-5) on Biological Activity
Substitutions on the pyrimidine portion of the scaffold, specifically at the C-4 and C-5 positions, have a profound impact on biological activity. The C-4 position, in particular, has been extensively studied.
The introduction of an anilino (phenylamino) group at the C-4 position is a common and effective strategy for enhancing potency. SAR studies on CDK2 inhibitors revealed that 4-anilino compounds displayed superior inhibitory activity compared to 4-benzyl derivatives. Further modification of the anilino ring, such as with a 3-fluoro substituent, led to compounds with CDK2 inhibitory activity comparable or superior to reference compounds like roscovitine.
In another study, replacing the amine linker at C-4 with an oxygen atom was found to improve anti-angiogenic activity and enzymatic inhibitory potency against targets like FLT3 and VEGFR2. nih.gov This demonstrates that the nature of the atom connecting the scaffold to the C-4 substituent is a critical determinant of the biological profile.
The C-5 position has also been shown to be important. For instance, the introduction of a 5-amino group on the pyrazolo[3,4-d]pyrimidine core resulted in an inactive compound in one study. However, converting this inactive amine into a 5-substituted benzylidene amino function yielded some of the most active compounds in the series, with the specific substituent on the benzylidene ring fine-tuning the activity.
The table below summarizes the effects of various substitutions at the C-4 position.
| C-4 Substituent/Linker | Target(s) | Observed Effect |
| Anilino Group | CDK2 | Enhanced inhibitory activity |
| Benzyl (B1604629) Group | CDK2 | Lower activity than anilino |
| Oxygen Linker | FLT3, VEGFR2 | Improved anti-angiogenic activity |
| Various Hydrophobic Moieties | EGFR-TK | Influences potency against cancer cell lines |
Correlation between Molecular Features and Biological Response Profiles
The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is a direct consequence of their molecular features and how they interact with the target protein. The core scaffold itself acts as a bioisostere of adenine (B156593), allowing it to fit into the ATP-binding site of many kinases. rsc.orgrsc.org The specific substitutions at N-1, C-4, C-5, and C-6 then determine the affinity and selectivity.
Molecular docking studies have provided significant insight into these correlations. For EGFR tyrosine kinase inhibitors, the pyrazolo[3,4-d]pyrimidine moiety typically orients into the adenine binding site. nih.gov A key interaction often involves a hydrogen bond between one of the scaffold's nitrogen atoms and a key amino acid residue, such as Met793 in the EGFR hinge region. nih.gov
The substituents then occupy adjacent hydrophobic and hydrophilic pockets:
Hydrophobic Regions: Phenyl rings at N-1 and aryl groups attached to C-4 often occupy hydrophobic pockets within the ATP binding site, forming van der Waals and hydrophobic interactions with residues like Leu718 and Lys745 in EGFR. nih.gov
Phosphate (B84403) Binding Region: Linkers and substituents at the C-4 and C-6 positions often mimic the interactions of the phosphate groups of ATP. For example, in CDK2 inhibitors, an N-arylglycyl moiety was designed to form essential hydrogen bonds with Leu83, mimicking interactions seen with the reference inhibitor roscovitine. rsc.orgrsc.org
Rational Design Principles for Enhanced Target Potency and Specificity
The accumulated SAR data has enabled the rational design of new pyrazolo[3,4-d]pyrimidine derivatives with improved potency and selectivity. Several key principles guide this process:
Bioisosteric Replacement: The fundamental design principle is the use of the pyrazolo[3,4-d]pyrimidine scaffold as a purine (B94841) bioisostere. rsc.orgrsc.org This strategy has been extended by replacing other known kinase inhibitor scaffolds (e.g., quinazoline (B50416) in EGFR inhibitors) with the pyrazolo[3,4-d]pyrimidine nucleus to discover novel chemical series. nih.gov
Structure-Based Design: With the increasing availability of crystal structures of target proteins, molecular docking and dynamic simulations are used to predict how a designed molecule will bind. This allows for the rational introduction of functional groups to maximize favorable interactions (e.g., hydrogen bonds, hydrophobic packing) and minimize steric clashes. This approach was used to design derivatives targeting the EGFR binding site. nih.gov
Fragment-Based Drug Design (FBDD): This strategy involves identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound. This approach, combined with virtual screening, has been successfully used to discover novel and potent inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
Pharmacophore Modeling: By analyzing the key structural features of known active compounds, a pharmacophore model can be generated. This model defines the essential spatial arrangement of features like hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings required for activity. New compounds are then designed to fit this model. This was a key strategy in designing new EGFR inhibitors with specific linkers and hydrophobic moieties to occupy different regions of the ATP-binding site. nih.gov
By applying these principles, researchers continue to optimize the pyrazolo[3,4-d]pyrimidine scaffold, leading to the discovery of highly potent and selective inhibitors for a variety of important biological targets.
Mechanism of Action Studies for Pyrazolo 3,4 D Pyrimidine Based Agents in in Vitro Biological Systems
Kinase Inhibition Spectrum and Selectivity Profiles
Derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have been extensively investigated as inhibitors of numerous protein kinases critical to cancer cell signaling. This scaffold's versatility allows for chemical modifications that can direct its activity and selectivity toward multiple oncogenic targets. researchgate.net As a result, numerous compounds from this class have been identified as potent single-target or multi-kinase inhibitors. acs.org
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition
A significant number of pyrazolo[3,4-d]pyrimidine derivatives have been designed and synthesized to function as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.govrsc.org These compounds are engineered to fit within the ATP-binding pocket of the EGFR kinase domain, thereby blocking its signaling function. nih.govnih.gov Research has identified several derivatives with potent inhibitory activity against both wild-type EGFR (EGFRWT) and clinically relevant mutant forms, such as EGFRT790M. tandfonline.comtandfonline.com For instance, compound 12b demonstrated exceptional potency with an IC₅₀ value of 0.016 µM against EGFRWT and a notable IC₅₀ of 0.236 µM against the resistant EGFRT790M mutant. tandfonline.comtandfonline.com Other analogues, including compounds 16 , 4 , and 15 , have also shown significant EGFR tyrosine kinase inhibition with IC₅₀ values of 0.034 μM, 0.054 μM, and 0.135 μM, respectively. rsc.orgresearchgate.net
| Compound | Target Kinase | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 12b | EGFRWT | 0.016 | tandfonline.comtandfonline.com |
| 12b | EGFRT790M | 0.236 | tandfonline.comtandfonline.com |
| 16 | EGFR-TK | 0.034 | rsc.orgresearchgate.net |
| 4 | EGFR-TK | 0.054 | rsc.orgresearchgate.net |
| 15 | EGFR-TK | 0.135 | rsc.orgresearchgate.net |
Vascular Endothelial Growth Factor Receptor (VEGFR-2) Kinase Inhibition
The pyrazolo[3,4-d]pyrimidine core has also been successfully utilized to develop inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. nih.govnih.govnih.gov Molecular modeling and enzymatic assays have shown that these derivatives can effectively bind to the VEGFR-2 kinase domain. For example, compound 12b was found to be a potent inhibitor of VEGFR-2 with an IC₅₀ value of 0.063 μM. rsc.org Another derivative, compound II-1 , was shown to substantially reduce the phosphorylation of VEGFR-2, indicating direct target engagement, and exhibited an IC₅₀ of 5.90 μM in HepG2 cancer cells. nih.govtandfonline.com Furthermore, some compounds in this class act as multi-kinase inhibitors, potently targeting both VEGFR-2 and other kinases like Fms-like tyrosine kinase 3 (FLT3). acs.org
| Compound | Target Kinase | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 12b | VEGFR-2 | 0.063 | rsc.org |
| II-1 | VEGFR-2 (cellular IC₅₀ on HepG2) | 5.90 | nih.govtandfonline.com |
| 1 | VEGFR-2 | 0.305 | acs.org |
Cyclin-Dependent Kinase (CDK) Family Inhibition (e.g., CDK1, CDK2)
The pyrazolo[3,4-d]pyrimidine scaffold is well-established as a bioisostere of the purine (B94841) ring, making it a highly effective core for designing inhibitors of Cyclin-Dependent Kinases (CDKs). nih.govnih.govrsc.org These enzymes are central regulators of the cell cycle. Numerous derivatives have been synthesized that show potent and specific inhibitory activity against CDK family members, particularly CDK1 and CDK2. nih.govnih.gov In enzymatic assays against the CDK2/cyclin A complex, compounds 14 and 13 displayed strong inhibition with IC₅₀ values of 0.057 μM and 0.081 μM, respectively. rsc.org Another study identified compound 4a as a potent CDK2 inhibitor with an IC₅₀ of 0.21 µM. researchgate.net
| Compound | Target Kinase | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 14 | CDK2/cyclin A2 | 0.057 | rsc.org |
| 13 | CDK2/cyclin A2 | 0.081 | rsc.org |
| 15 | CDK2/cyclin A2 | 0.119 | rsc.org |
| 4a | CDK2 | 0.21 | researchgate.net |
Src Family Kinase (SFK) Inhibition (e.g., c-Src, BTK)
Historically, the first pyrazolo[3,4-d]pyrimidine-based kinase inhibitors to be identified, PP1 and PP2 , were inhibitors of the Src family of non-receptor tyrosine kinases (SFKs). nih.govnih.gov Since this discovery, many potent and selective SFK inhibitors have been developed from this scaffold. nih.govmdpi.com These compounds act as ATP-competitive inhibitors of kinases such as c-Src. mdpi.com For example, the derivative Si306 was identified as a potent inhibitor of c-Src tyrosine kinase with a Kᵢ value of 0.13 µM. researchgate.net Other compounds, such as 10c and 6e , have also demonstrated direct inhibition of Src kinase with IC₅₀ values of 5.1 µM and 5.6 µM, respectively. chapman.edu The clinical utility of this scaffold against SFKs is highlighted by Ibrutinib , an approved drug that covalently inhibits Bruton's tyrosine kinase (BTK), a member of the SFK family. nih.govresearchgate.net
| Compound | Target Kinase | IC₅₀ / Kᵢ (µM) | Reference |
|---|---|---|---|
| Si306 | c-Src | 0.13 (Kᵢ) | researchgate.net |
| 10c | Src kinase | 5.1 (IC₅₀) | chapman.edu |
| 6e | Src kinase | 5.6 (IC₅₀) | chapman.edu |
Modulation of Other Kinase Targets (e.g., m-TOR, JAK kinase)
The therapeutic applicability of the pyrazolo[3,4-d]pyrimidine scaffold extends beyond the aforementioned kinase families. Research has demonstrated its role in the development of inhibitors for other crucial signaling proteins, including the mammalian target of rapamycin (B549165) (mTOR) and Janus kinase (JAK). ju.edu.sa A notable example is Sapanisertib , an experimental kinase inhibitor built on this scaffold that dually inhibits both mTORC1 and mTORC2 complexes. nih.gov This demonstrates the chemical tractability of the pyrazolo[3,4-d]pyrimidine core in generating inhibitors against diverse kinase targets within the human kinome.
Cellular Pathway Modulation and Signalling Interference
The inhibition of specific kinases by pyrazolo[3,4-d]pyrimidine-based agents translates into significant downstream effects on cellular signaling pathways, leading to potent anti-cancer activity in vitro.
Inhibition of EGFR by these compounds has been shown to induce cell cycle arrest, typically at the S or G2/M phases, and trigger apoptosis. nih.govtandfonline.com Mechanistically, this is associated with the modulation of apoptotic regulatory proteins, such as a marked increase in the BAX/Bcl-2 ratio. tandfonline.comtandfonline.com
Agents targeting VEGFR-2 disrupt angiogenesis-related cellular processes. In vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs) have shown that these compounds can significantly inhibit cell migration, adhesion, and the formation of tube-like structures, which are all critical steps in the formation of new blood vessels. nih.govrsc.org
Similarly, inhibition of CDKs leads to profound alterations in cell cycle progression and the induction of apoptosis in cancer cell lines. nih.govrsc.org
Derivatives targeting the Src signaling pathway have been found to suppress cancer cell invasion, an effect linked to the inhibition of Focal Adhesion Kinase (FAK), a downstream effector of Src. mdpi.com Furthermore, Src inhibition can induce a G2/M phase cell cycle arrest by interfering with an AKT-WEE1-CDK1 signaling axis and can also promote apoptosis through the modulation of Bax and Bcl2 protein levels. nih.govnih.gov In some cellular contexts, pyrazolo[3,4-d]pyrimidine derivatives have also been observed to cause a decrease in the mitochondrial membrane potential, further contributing to their pro-apoptotic effects. nih.gov
Induction of Apoptosis Pathways in Cancer Cell Lines
A primary mechanism through which pyrazolo[3,4-d]pyrimidine derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Studies have demonstrated that these compounds can trigger both intrinsic and extrinsic apoptotic pathways in a variety of cancer cell lines.
Another derivative, compound 12b, was shown to be a potent apoptosis inducer in A549 non-small cell lung cancer cells. wikipedia.org Treatment with this compound led to an 11-fold increase in the early apoptotic cell population and a 1.5-fold increase in the late apoptotic population compared to untreated cells. wikipedia.org Similarly, in MDA-MB-468 breast cancer cells, a different pyrazolo[3,4-d]pyrimidine derivative caused a significant 18.98-fold increase in total apoptosis and boosted the caspase-3 level by 7.32-fold compared to the control. rsc.org
Flow cytometric analysis of A549 cells treated with another analog, compound 1a, also confirmed its ability to induce apoptosis. The treatment resulted in a distinct sub-G1 peak, which represents the apoptotic cell population. mdpi.com The percentage of cells in this sub-G1 phase reached up to 41.0% for cells treated with 4.0 µM of compound 1a, compared to just 5.1% in the control group. mdpi.com The proapoptotic activity has also been observed in human osteosarcoma cells, where the derivative SI-83 was shown to induce apoptosis through terminal deoxynucleotidyl transferase-mediated nick end labeling (TUNEL) and Hoechst staining assays. documentsdelivered.com
| Compound/Derivative | Cell Line | Key Apoptotic Events Observed |
| PP-31d | NCI-H460 (Lung) | ROS generation, increased subG1 population, caspase-3/7 activation, loss of mitochondrial membrane potential. nih.gov |
| Compound 12b | MDA-MB-468 (Breast) | 18.98-fold increase in total apoptosis, 7.32-fold increase in caspase-3 levels. rsc.org |
| Compound 12b | A549 (Lung) | 11-fold increase in early apoptosis, 1.5-fold increase in late apoptosis. wikipedia.org |
| Compound 1a | A549 (Lung) | Significant increase in the sub-G1 (apoptotic) cell population. mdpi.com |
| SI-83 | SaOS-2 (Osteosarcoma) | Confirmed apoptosis via TUNEL and Hoechst assays. documentsdelivered.com |
Cell Cycle Progression Arrest Mechanisms
In addition to inducing apoptosis, pyrazolo[3,4-d]pyrimidine derivatives have been shown to interfere with the normal progression of the cell cycle in cancer cells. By arresting the cycle at specific checkpoints, these compounds prevent cell division and proliferation.
The phase of arrest can vary depending on the specific derivative and the cancer cell line being studied. For instance, one study found that its lead compound induced cell cycle arrest at the S phase in MDA-MB-468 breast cancer cells, which was accompanied by a subsequent increase in the pre-G cell population indicative of apoptosis. nih.govrsc.org Another derivative, compound 14, was found to cause a significant alteration in cell cycle progression in HCT-116 colon cancer cells. nih.gov
Further research demonstrated that a different analog could arrest the cell cycle at the G0/G1 phase in A549 lung cancer cells. biomedpharmajournal.org This arrest was attributed to the compound's ability to downregulate cyclin D1 and upregulate the cell cycle inhibitor p27kip1. biomedpharmajournal.org In contrast, studies on human medulloblastoma cells showed that novel pyrazolo-[3,4-d]-pyrimidine derivatives led to cell cycle arrest in the G2/M phase. mdpi.com Another compound was also found to arrest the cell cycle at both the S and G2/M phases in A549 cells. wikipedia.org This ability to halt the cell cycle at different phases highlights the diverse molecular interactions these compounds can have within cancer cells.
| Compound/Derivative | Cell Line | Phase of Cell Cycle Arrest |
| Compound 12b | MDA-MB-468 (Breast) | S Phase rsc.org |
| Compound 14 | HCT-116 (Colon) | Significant alteration in cell cycle progression nih.gov |
| Compound 11a | A549 (Lung) | G0/G1 Phase biomedpharmajournal.org |
| S7, S29, SI163 | Daoy (Medulloblastoma) | G2/M Phase mdpi.com |
| Unnamed Derivative | A549 (Lung) | S and G2/M Phases wikipedia.org |
Anti-proliferative Effects in Various Cell Lines
The induction of apoptosis and cell cycle arrest collectively contribute to the potent anti-proliferative activity of pyrazolo[3,4-d]pyrimidine derivatives across a broad spectrum of human cancer cell lines. The National Cancer Institute (NCI) has screened several of these compounds against its panel of 60 human tumor cell lines, revealing significant growth inhibition.
For example, compound PP-31d showed considerable growth inhibition against non-small-cell lung cancer (NCI-H460), ovarian cancer (OVCAR-4), and renal cancer (786-0, ACHN) cell lines, with a dose-dependent effect on NCI-H460 cells yielding an IC50 value of 2 µM. nih.govbldpharm.com Another series of derivatives displayed potent activity against breast cancer cell lines MDA-MB-468 and T-47D, with compound 12b showing IC50 values of 3.343 µM and 4.792 µM, respectively. rsc.org
The anti-proliferative effects are not limited to micromolar concentrations. Certain thioglycoside derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have demonstrated superior cytotoxic activities in the nanomolar range. nih.gov Compounds 14 and 15, for instance, exhibited IC50 values of 45 nM and 46 nM against MCF-7 (breast), 6 nM and 7 nM against HCT-116 (colon), and 48 nM against HepG-2 (liver) cells, respectively. nih.gov Another derivative, compound 1a, was particularly effective against the A549 lung cancer cell line with an IC50 of 2.24 µM, which was more potent than the positive control, doxorubicin (B1662922) (IC50 of 9.20 µM). mdpi.com
| Compound/Derivative | Cell Line(s) | Reported IC50 / GI50 Value(s) |
| PP-31d | NCI-H460 (Lung) | 2 µM nih.gov |
| Compound 12b | MDA-MB-468 (Breast) | 3.343 µM rsc.org |
| Compound 12b | T-47D (Breast) | 4.792 µM rsc.org |
| Compound 14 | MCF-7 (Breast), HCT-116 (Colon), HepG-2 (Liver) | 45 nM, 6 nM, 48 nM nih.gov |
| Compound 15 | MCF-7 (Breast), HCT-116 (Colon), HepG-2 (Liver) | 46 nM, 7 nM, 48 nM nih.gov |
| Compound 1a | A549 (Lung) | 2.24 µM mdpi.com |
| Compound 11a | SNB-75 (CNS) | 1.71 µM (GI50) biomedpharmajournal.org |
| SI-83 | Osteosarcoma cell lines | 12 µM documentsdelivered.com |
Receptor Binding Mechanisms and Antagonism (e.g., Adenosine (B11128) Receptors)
The structural similarity of the pyrazolo[3,4-d]pyrimidine core to purines allows these compounds to interact with purinergic receptors, such as adenosine receptors. These receptors are involved in a wide range of physiological processes, and their modulation is a target for various therapeutic areas.
Studies have shown that pyrazolo[3,4-d]pyrimidine derivatives can act as antagonists for adenosine receptors. A series of analogues were synthesized and tested for their affinity to A1 and A2 adenosine receptors. The most potent compound identified was 4-amino-5-N-butyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one, which exhibited an IC50 of 6.4 x 10⁻⁶ M for the A1 receptor and was slightly less potent at the A2 receptor with an IC50 of 19.2 x 10⁻⁶ M.
More recent research has focused on developing dual antagonists for both A2A and A1 receptors. A series of compounds with a 1H-pyrazolo[3,4-d]pyrimidin-6-amine core scaffold were synthesized and evaluated. Several of these compounds displayed nanomolar binding affinities for both receptor subtypes. Notably, compound 11o showed high binding activity with a Ki of 13.3 nM for the human A2A receptor and 55 nM for the human A1 receptor. This compound also demonstrated full antagonism with IC50 values of 136 nM and 98.8 nM for the A2A and A1 receptors, respectively.
| Compound/Derivative | Receptor Target | Binding Affinity / Antagonism |
| 4-amino-5-N-butyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one | Adenosine A1 | IC50 = 6.4 µM |
| 4-amino-5-N-butyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one | Adenosine A2 | IC50 = 19.2 µM |
| Compound 11o | Adenosine A2A (human) | Ki = 13.3 nM; IC50 = 136 nM |
| Compound 11o | Adenosine A1 (human) | Ki = 55 nM; IC50 = 98.8 nM |
Inhibition of Non-Kinase Enzymes (e.g., DNA Topoisomerase)
While much of the research on pyrazolo[3,4-d]pyrimidines has focused on kinase inhibition, evidence suggests they can also target non-kinase enzymes critical for cancer cell survival, such as DNA topoisomerases. These enzymes regulate the topology of DNA and are essential for processes like DNA replication and transcription. Their inhibition leads to DNA damage and ultimately triggers cell death. rsc.org
Molecular docking studies have suggested that the significant antiproliferative activity of certain pyrazolo[3,4-d]pyrimidine derivatives may be attributed to their interaction with DNA topoisomerase. bldpharm.com The proposed mechanism involves the formation of intermolecular hydrogen bonds between the compounds and the enzyme, which is a common target for various anticancer agents. bldpharm.com Furthermore, a study referenced the discovery of mono- and disubstituted 1H-pyrazolo rsc.orgbldpharm.compyrimidines as catalytic inhibitors of human DNA topoisomerase IIα, which act by blocking the enzyme's ability to attach to its DNA substrate. nih.gov This mode of action prevents the religation of cleaved DNA strands, leading to DNA damage and apoptosis. nih.gov
In Vitro Anti-angiogenic Activity Evaluation
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Some pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for their ability to inhibit this process in vitro. A primary mechanism for anti-angiogenic activity is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase involved in angiogenesis.
A novel series of pyrazolo[3,4-d]pyrimidine derivatives were designed as potential VEGFR-2 inhibitors. rsc.org One compound, 12b, demonstrated potent activity against VEGFR-2 with an IC50 value of 0.063 µM. rsc.org This enzymatic inhibition translated into functional anti-angiogenic effects. In a wound-healing assay using Human Umbilical Vein Endothelial Cells (HUVECs), compound 12b caused an excellent reduction in cell migratory potential, resulting in a significant disruption of wound healing patterns by 23% after 72 hours of treatment. rsc.org This inhibition of endothelial cell migration is a key indicator of in vitro anti-angiogenic activity.
Preclinical in Vitro Biological Evaluation Frameworks Excluding Clinical Human Trial Data
Cell-Based Assays for Anti-proliferative and Cytotoxic Activity
The anti-proliferative and cytotoxic potential of pyrazolo[3,4-d]pyrimidine derivatives, the structural class to which Ethyl 1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate belongs, has been extensively evaluated against a panel of human cancer cell lines. These assays are fundamental in cancer research to identify compounds that can inhibit the growth of tumor cells or induce cell death.
Derivatives of the 1H-pyrazolo[3,4-d]pyrimidine scaffold have demonstrated significant cytotoxic effects across various cancer types. For instance, certain analogs have shown potent activity against human breast cancer (MCF-7), non-small-cell lung cancer (A549), colon cancer (HCT-116), and liver cancer (HepG2) cell lines. The efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell growth by 50%.
In one study, a series of novel pyrazolo[3,4-d]pyrimidine derivatives were tested, with some compounds exhibiting IC50 values in the low micromolar range, indicating significant anti-proliferative activity. For example, compound 12b from this class showed an IC50 value of 8.21 µM against the A549 cell line and 19.56 µM against the HCT-116 cell line. Another related compound, 10 , displayed IC50 values of 15.68 µM and 18.78 µM against the same cell lines, respectively. The broad-spectrum activity is highlighted by evaluations against the National Cancer Institute's 60-cancer cell line panel (NCI-60), where specific derivatives showed growth inhibition (GI50) values ranging from 0.018 to 9.98 μM across different cancer types.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Source |
|---|---|---|---|---|
| Derivative 12b | A549 | Non-Small-Cell Lung Cancer | 8.21 | |
| Derivative 12b | HCT-116 | Colon Cancer | 19.56 | |
| Derivative 10 | A549 | Non-Small-Cell Lung Cancer | 15.68 | |
| Derivative 10 | HCT-116 | Colon Cancer | 18.78 | |
| Derivative 1a | A549 | Non-Small-Cell Lung Cancer | 2.24 | |
| Derivative 1d | MCF-7 | Breast Cancer | 1.74 |
Biochemical and Enzymatic Assays for Target Inhibition (e.g., Kinase Activity Assays)
The mechanism behind the anti-proliferative activity of pyrazolo[3,4-d]pyrimidines often involves the inhibition of specific enzymes critical for cancer cell survival and proliferation, such as protein kinases. Biochemical assays are employed to measure the direct inhibitory effect of these compounds on purified enzymes.
A primary target for this class of compounds is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which is often overactive in various cancers. Studies have shown that specific pyrazolo[3,4-d]pyrimidine derivatives can act as ATP-competitive inhibitors of both wild-type EGFR (EGFRWT) and its mutated forms, such as EGFRT790M, which is associated with drug resistance.
For example, a highly potent derivative, 12b , demonstrated an IC50 value of 0.016 µM against EGFRWT and 0.236 µM against the resistant EGFRT790M mutant. Other analogs also showed significant inhibition, with IC50 values against EGFRWT in the nanomolar range. Beyond EGFR, these compounds have been investigated as inhibitors of other kinases like Src, Fyn, and Bcr-Abl, indicating that they may function as multi-target kinase inhibitors.
| Compound | Target Kinase | IC50 (µM) | Source |
|---|---|---|---|
| Derivative 12b | EGFRWT | 0.016 | |
| Derivative 12b | EGFRT790M | 0.236 | |
| Derivative 4 | EGFR-TK | 0.054 | |
| Derivative 15 | EGFR-TK | 0.135 | |
| Derivative 16 | EGFR-TK | 0.034 |
Flow Cytometry for Apoptosis and Cell Cycle Distribution Analysis
To understand the cellular consequences of treatment with pyrazolo[3,4-d]pyrimidine derivatives, flow cytometry is a powerful tool used to analyze the cell cycle distribution and the induction of apoptosis (programmed cell death). This technique allows for the rapid analysis of individual cells within a large population.
Studies have revealed that treatment with certain pyrazolo[3,4-d]pyrimidine compounds leads to the arrest of cancer cells in specific phases of the cell cycle. For instance, compound 12b was found to cause cell cycle arrest at the S and G2/M phases in A549 cells. This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating.
Furthermore, these compounds have been shown to be effective inducers of apoptosis. Flow cytometric analysis, often using Annexin V and propidium (B1200493) iodide staining, can quantify the percentage of cells undergoing early and late apoptosis. Treatment with these derivatives has been shown to significantly increase the apoptotic cell population in a dose-dependent manner. For example, compound 12b was identified as a potent inducer of apoptosis, which is consistent with its cytotoxic effects.
Reporter Gene Assays for Pathway Activation Studies
While specific reporter gene assay data for this compound is not prominently available in the reviewed literature, this technique is a standard method for investigating the modulation of specific cellular signaling pathways. These assays utilize a reporter gene (such as luciferase or β-galactosidase) linked to a genetic regulatory element that is responsive to a particular pathway. An increase or decrease in the reporter signal indicates the activation or inhibition of the pathway by the test compound. For pyrazolo[3,4-d]pyrimidine derivatives that inhibit kinases like EGFR, reporter assays could be used to measure the downstream effects on pathways such as the MAPK/ERK or PI3K/Akt signaling cascades.
Microbiological Assays for Antimicrobial, Antifungal, and Antiviral Activities
The pyrazolo[3,4-d]pyrimidine scaffold is not only explored for its anticancer properties but also for its potential antimicrobial activity. Microbiological assays are performed to determine the efficacy of these compounds against various pathogens, including bacteria and fungi.
Studies have shown that certain derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, a library of pyrazolo[3,4-d]pyrimidines was screened against Staphylococcus aureus and Escherichia coli, revealing significant, dose-dependent growth inhibition. The activity of these compounds is sometimes linked to the inhibition of prokaryotic kinases, which are essential for bacterial cell biology.
In addition to antibacterial effects, antifungal properties have also been reported. Some novel pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives have exhibited promising activity against several pathogenic fungal species. Fused pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidines have shown moderate activity against clinically important fungi such as Candida albicans and Cryptococcus neoformans.
In Vitro Models for Anti-inflammatory and Antioxidant Activity Evaluation
The therapeutic potential of pyrazolo[3,4-d]pyrimidine derivatives extends to anti-inflammatory and antioxidant activities. In vitro models for inflammation often involve stimulating immune cells, such as macrophages, with an inflammatory agent like lipopolysaccharide (LPS) and then measuring the production of inflammatory mediators.
One study identified a pyrazolo[3,4-d]pyrimidine compound that could suppress the production of nitric oxide (NO) and interleukin-1β (IL-1β) in LPS-stimulated microglial cells. This anti-inflammatory effect was linked to the upregulation of the antioxidant enzyme heme oxygenase-1 (HO-1) and the inhibition of inflammatory signaling pathways involving IKK and MAP kinases.
Antioxidant activity is often assessed by measuring the compound's ability to scavenge free radicals. Assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are commonly used. Some synthesized pyrazolo[3,4-d]pyrimidine derivatives have demonstrated notable radical scavenging ability, indicating their potential to counteract oxidative stress, which is implicated in various diseases.
Future Perspectives and Emerging Research Directions
The Blueprint for Tomorrow: Designing and Synthesizing Next-Generation Pyrazolo[3,4-d]pyrimidine Scaffolds
The quest for pyrazolo[3,4-d]pyrimidine derivatives with superior efficacy and safety profiles is driving the evolution of synthetic and design strategies. Researchers are moving beyond traditional modifications to create next-generation scaffolds with enhanced pharmacokinetic and pharmacodynamic properties. A key focus is the strategic incorporation of diverse chemical moieties to optimize target binding and selectivity. rsc.orgnih.gov
Recent synthetic explorations have yielded novel derivatives with significant potential. For instance, the synthesis of 12 distinct pyrazolo[3,4-d]pyrimidine derivatives was achieved through a multi-step process starting from ethyl 2-cyano-3-ethoxypropanoate and phenylhydrazine (B124118) to form ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. nih.gov This highlights the modularity of the synthetic routes, allowing for the introduction of a wide array of substituents.
Furthermore, a diversity-oriented synthesis (DOS) strategy is being employed to generate libraries of structurally diverse compounds. nih.gov This approach enhances the probability of discovering molecules with unique biological activities by not limiting the design to specific protein targets. nih.gov The integration of various biologically active fragments with the 4-aminopyrazolo[3,4-d]pyrimidine core is a testament to this innovative design philosophy. nih.gov
| Compound/Derivative Series | Starting Material/Key Intermediate | Key Synthetic Step | Reported Biological Activity/Target | Reference |
|---|---|---|---|---|
| 12 novel pyrazolo[3,4-d]pyrimidine derivatives | Ethyl 2-cyano-3-ethoxypropanoate and phenylhydrazine | Formation of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | Antiproliferative activity, VEGFR-2 inhibition | nih.gov |
| 4-aminopyrazolo[3,4-d]pyrimidine core with diverse fragments | Not specified | Diversity-oriented synthesis (DOS) | Broad anticancer activity against 60 human tumor cell lines | nih.gov |
| Four new pyrazolo[3,4-d]pyrimidines (P1–P4) | 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | Reaction with various alkylating agents | Antiproliferative activity against various cancer cell lines | rsc.org |
Expanding the Therapeutic Landscape: Novel Applications on the Horizon
While the anticancer properties of pyrazolo[3,4-d]pyrimidines are well-established, emerging research is unveiling their potential in a host of other therapeutic areas. ekb.egresearchgate.net This expansion beyond oncology is a significant future direction for this versatile scaffold.
Central Nervous System (CNS) Modulation: Certain pyrazolo[3,4-d]pyrimidin-4(5H)-ones have been identified as having CNS-modulating properties. researchgate.net This opens up avenues for the development of novel treatments for a range of neurological and psychiatric disorders. One notable example is Zaleplon, a pyrazolopyrimidine derivative used as a sedative-hypnotic agent for the treatment of insomnia. rsc.org
Type II Diabetes: The potential of pyrazolo[3,4-d]pyrimidine derivatives in the management of type II diabetes is another promising area of investigation. researchgate.net A series of novel pyrazolo[3,4-d]pyrimidine-containing amide derivatives were designed and synthesized, demonstrating in vitro α-amylase inhibitory activity, a key target in diabetes therapy. google.com
Insomnia: As mentioned, the pyrazolopyrimidine class has already made its mark in the treatment of insomnia with the nonbenzodiazepine agent, zaleplon. rsc.org Future research could focus on developing next-generation hypnotics with improved safety and efficacy profiles based on this scaffold.
Anti-leishmanial Activity: Leishmaniasis, a parasitic disease, is another area where pyrazolo[3,4-d]pyrimidines are showing promise. Studies have evaluated the capacity of various derivatives to inhibit the multiplication of Leishmania promastigotes, with several compounds demonstrating significant leishmanistatic activity. researchgate.net For instance, 4-aminopyrazolo-(3,4-d)-pyrimidine (APP) was found to be highly active. researchgate.net
The Power of Synergy: Combination Therapies with Existing Modalities
The future of cancer treatment is increasingly moving towards combination therapies to enhance efficacy and overcome drug resistance. Pyrazolo[3,4-d]pyrimidine derivatives, particularly as kinase inhibitors, are well-positioned to be key players in these synergistic approaches.
Evidence suggests that combining these compounds with standard-of-care treatments can lead to improved outcomes. For example, in the context of glioblastoma multiforme (GBM), the use of pyrazolo[3,4-d]pyrimidine kinase inhibitors in combination with existing therapies is being explored to eradicate invasive tumor cells that remain after surgery and contribute to recurrence. nih.gov The potential for synergistic action with these compounds may promote the adoption of combination therapies for resistant forms of cancer. nih.gov
Smart Delivery: Advanced Systems for Enhanced Efficacy
A significant hurdle in the clinical development of many promising pyrazolo[3,4-d]pyrimidine derivatives is their poor aqueous solubility, which can negatively impact their pharmacokinetic properties. google.comnih.gov To address this, researchers are actively developing advanced drug delivery systems.
Nanomaterials: Nanoparticles are at the forefront of these efforts. Albumin nanoparticles and liposomes have been successfully used to encapsulate pyrazolo[3,4-d]pyrimidine compounds, leading to improved solubility and biodistribution. ekb.eggoogle.com Halloysite nanotubes (HNTs) are also being explored as carriers for these molecules, showing potential for the treatment of prostate and bladder cancer.
Functionalized Liposomes: Taking this a step further, functionalized liposomes are being designed for targeted drug delivery. For instance, a pyrazolo[3,4-d]pyrimidine derivative, Si306, was encapsulated in pegylated stealth liposomes decorated with an anti-GD2 monoclonal antibody. nih.gov This approach allows for specific targeting of neuroblastoma cells, leading to increased cytotoxic activity against the cancer cells. nih.gov These immunoliposomes have demonstrated excellent morphological and physio-chemical properties. nih.gov
| Delivery System | Pyrazolo[3,4-d]pyrimidine Derivative | Key Findings | Therapeutic Target | Reference |
|---|---|---|---|---|
| Albumin Nanoparticles and Liposomes | Four anti-neuroblastoma compounds | Improved solubility and pharmacokinetic properties. Liposomes showed greater 24-h activity. | Neuroblastoma | ekb.eggoogle.com |
| Anti-GD2-Immunoliposomes | Si306 | Specific cellular targeting and increased cytotoxic activity. Increased plasma exposure. | Neuroblastoma | nih.gov |
| Halloysite Nanotubes (HNTs) | Various derivatives | Successful encapsulation and release under physiological conditions. | Prostate and Bladder Cancer |
The Digital Revolution in Drug Discovery: Integrating AI and Machine Learning
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of pyrazolo[3,4-d]pyrimidine-based drugs. These computational tools can significantly accelerate the process, from hit identification to lead optimization.
Molecular docking studies are already being extensively used to predict the binding modes of these derivatives within the active sites of their target proteins, such as EGFR and DNA topoisomerase. rsc.orgresearchgate.net These in silico methods provide valuable insights that guide the design of more potent and selective inhibitors. rsc.org As AI and ML algorithms become more sophisticated, they will likely be employed for a wider range of tasks, including predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, identifying novel drug targets, and designing compounds with desired multi-target profiles.
Navigating the Innovation Landscape: Patent Analysis and Intellectual Property
The growing interest in pyrazolo[3,4-d]pyrimidine derivatives as therapeutic agents is reflected in the increasing number of patents being filed. A thorough analysis of the patent landscape is crucial for identifying areas of innovation, potential for new intellectual property, and freedom to operate for researchers and pharmaceutical companies.
Q & A
Q. What non-pharmaceutical applications exist for pyrazolo[3,4-d]pyrimidine derivatives?
- Methodological Answer : Explore materials science applications : Synthesize metal-organic frameworks (MOFs) using carboxylate-functionalized derivatives. Test optical properties (e.g., fluorescence quantum yield) for OLED development .
Data Contradiction Analysis
-
Contradiction : Varying yields (21% vs. 28%) in similar syntheses .
- Resolution : Differences in reaction conditions (e.g., solvent polarity, catalyst loading) significantly impact efficiency. Replicate protocols with controlled variables (e.g., DMF vs. PEG-400) to identify optimal parameters.
-
Contradiction : Divergent biological activities in structurally similar compounds .
- Resolution : Conduct SAR studies to isolate critical substituents (e.g., 4-amino vs. 6-hydroxy groups) using in vitro assays (e.g., IC₅₀ measurements against PRMT5).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
